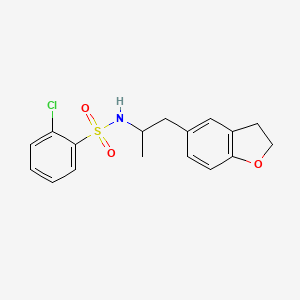

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, which are part of the structure of the compound, has been a subject of interest in scientific research . The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively. For instance, it is compatible with the presence of aryl bromides, enabling the construction of halogenated DHBs which can then be further elaborated via traditional transition-metal catalysed coupling reactions .Scientific Research Applications

- 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide exhibits antitumor potential. Researchers have explored its use as an intermediate in the synthesis of antitumor agents. It plays a role in the development of certain chemotherapeutic drugs, contributing to cancer treatment strategies .

- The compound serves as an intermediate for synthesizing HIV protease inhibitors. These inhibitors play a crucial role in managing HIV infections by blocking the activity of the viral protease enzyme. By inhibiting protease, the virus cannot effectively replicate, thus slowing disease progression .

- MMPs are enzymes involved in tissue remodeling and degradation. Inhibition of MMPs is relevant in conditions such as cancer metastasis and inflammatory diseases2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide serves as a precursor for developing MMP inhibitors .

- Benzofuran derivatives, including this compound, interact with neurotransmitter systems. For instance, 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are putative entactogen drugs that affect neurotransmitter release in the brain . While not directly related to the compound, this highlights the broader relevance of benzofuran scaffolds.

- Benzofuran compounds have been investigated for their potential as biological pesticides. Although not specific to this compound, the broader class of benzofurans shows promise in pest control and crop protection .

- Beyond its specialized applications, 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide serves as a fine chemical intermediate. It finds use in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Antitumor Activity

HIV Protease Inhibition

Matrix Metalloproteinase (MMP) Inhibitors

Neurotransmitter Modulation

Biological Pesticides

Fine Chemical Synthesis

Future Directions

Benzofuran and its derivatives, which are part of the structure of the compound, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” and similar compounds could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name |

2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-12(10-13-6-7-16-14(11-13)8-9-22-16)19-23(20,21)17-5-3-2-4-15(17)18/h2-7,11-12,19H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGPWXKZRFFPNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550781.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)

![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)